alpha-Fluorothymidine

説明

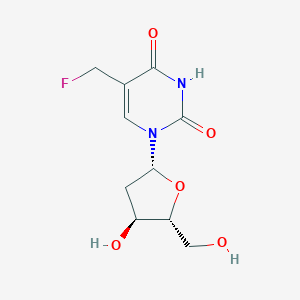

Structure

3D Structure

特性

IUPAC Name |

5-(fluoromethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O5/c11-2-5-3-13(10(17)12-9(5)16)8-1-6(15)7(4-14)18-8/h3,6-8,14-15H,1-2,4H2,(H,12,16,17)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLWSXSBUAEINE-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CF)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CF)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60906296 | |

| Record name | 1-(2-Deoxypentofuranosyl)-5-(fluoromethyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101527-45-1 | |

| Record name | alpha-Monofluorothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101527451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-5-(fluoromethyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Radiochemistry of 3 Deoxy 3 18f Fluorothymidine

Radiosynthesis Pathways of [18F]FLT

The most common method for producing [18F]FLT is through a two-step, one-pot nucleophilic substitution reaction. nih.gov This process typically involves the radiofluorination of a protected precursor molecule, followed by the removal of these protective groups through acidic hydrolysis. nih.govnih.gov

A widely used approach employs a kryptofix/carbonate complex (K2.2.2/K2CO3) or tetrabutylammonium (B224687) bicarbonate as a phase transfer catalyst in acetonitrile. nih.gov The initial reaction involves the nucleophilic substitution of a leaving group on the precursor with [18F]fluoride. scirp.org Following this, acidic hydrolysis removes the protecting groups to yield [18F]FLT. scirp.org The crude product is then purified, often using solid-phase extraction (SPE) cartridges. nih.gov

Recent advancements have focused on optimizing this process. For instance, the use of a non-basic phase-transfer catalyst like tetrabutylammonium tosylate has been shown to be effective, allowing for a significant reduction in the amount of precursor needed. nih.govnih.gov This not only simplifies the purification process but also makes the synthesis more cost-effective. nih.govnih.gov Another innovative approach involves using protic solvents like t-butanol to catalyze the nucleophilic substitution, which has demonstrated significantly improved radiochemical yields under mild conditions. nih.gov

Automated synthesis modules are now commonly used to produce [18F]FLT, ensuring reproducibility and efficiency. snmjournals.orgnih.gov These systems can perform the entire synthesis, including purification, in a contained environment, minimizing radiation exposure to personnel. scirp.org

Precursor Development for [18F]FLT Radiosynthesis

The choice of precursor is a critical factor in the successful synthesis of [18F]FLT. The most widely utilized precursor is 3-N-Boc-5′-O-dimethoxytrityl-3′-O-nosyl-thymidine. nih.govresearchgate.net This precursor is favored due to its commercial availability in GMP grade and its consistent performance in radiosynthesis. researchgate.net

The "nosyl" (4-nitrobenzenesulfonyl) group serves as an excellent leaving group for the nucleophilic substitution with [18F]fluoride. nih.gov The "Boc" (tert-butyloxycarbonyl) and "DMTr" (dimethoxytrityl) groups protect other reactive sites on the thymidine (B127349) molecule during the fluorination step and are subsequently removed during hydrolysis. scirp.orgresearchgate.net

Research has explored various other precursors to improve synthesis efficiency and yield. Studies have investigated different protecting groups at the 5'-hydroxyl position, such as trityl (Tr) and 4,4'-dimethoxytrityl (DMTr), and various leaving groups at the 3'-carbon, including methylsulfonyl (mesyl), p-toluenesulfonyl (tosyl), and 4-nitrobenzenesulfonyl (nosyl) groups. researchgate.net It has been demonstrated that nosylated precursors are generally more favorable for radiofluorination than their mesylated or tosylated counterparts. researchgate.net Furthermore, the use of a DMTr protecting group has been shown to have a positive effect on the radiochemical yield compared to a Tr group. researchgate.net

One of the challenges with some earlier methods was the formation of precipitates during deprotection, which complicated automated synthesis. researchgate.net The development of precursors with 3-N-Boc-protection has addressed this issue, leading to homogeneous solutions that are more suitable for automated high-performance liquid chromatography (HPLC) purification. researchgate.net

More recent developments include the use of precursors like 5′-O-(Benzoyl)-2,3′-anhydrothymidine, which allows for an automated, one-pot, two-step synthesis with subsequent purification using readily available Sep-Pak® cartridges. fitnyc.edu The optimization of precursor amounts has also been a key area of research. While larger amounts (20–40 mg) have traditionally been used to ensure high radiochemical yields, this can lead to purification challenges. nih.govnih.gov Newer methods have successfully reduced the precursor amount to as low as 4-5 mg without significantly compromising the yield, by employing alternative catalysts and optimized reaction conditions. nih.gov

Table 1: Comparison of [18F]FLT Synthesis Methods and Precursors

| Method/Precursor | Catalyst | Radiochemical Yield (Decay-Corrected) | Synthesis Time | Key Features |

|---|---|---|---|---|

| 3-N-Boc-5′-O-DMT-3′-O-nosyl thymidine | K2.2.2/K2CO3 | 44 ± 14% | ~100 min | Standard method, widely used in automated systems. snmjournals.org |

| 3-N-Boc-5′-O-DMT-3′-O-nosyl thymidine | TBAHCO3 | 35 ± 15% | ~100 min | Alternative catalyst, comparable yields to K2.2.2 method. snmjournals.org |

| 3-N-Boc-5′-O-DMT-3′-O-nosyl thymidine | Tetrabutyl ammonium (B1175870) tosylate | 16 ± 2% | < 55 min | Reduced precursor amount, simplified SPE purification. nih.govnih.gov |

| (5′-O-DMTr-2′-deoxy-3′-O-nosyl-ß-D-threo pentofuranosyl)thymine | - | 40 ± 5.2% | ~60 min | High yield with optimized fluorination conditions. |

| N-BOC-protected (5′-O-DMTr-2′-deoxy-3′-O-nosyl-ß-D-threo pentofuranosyl)thymine | - | 42 ± 5.4% | ~60 min | Milder reaction conditions required compared to the unprotected analogue. |

| 5′-O-(Benzoyl)-2,3′-anhydrothymidine | - | Not specified | Not specified | Enables automated one-pot synthesis with SPE purification. fitnyc.edu |

Radiochemical Purity and Stability Considerations in Research

Ensuring the radiochemical purity and stability of [18F]FLT is paramount for its use in clinical research. The final product must meet stringent quality control standards to guarantee accurate imaging results.

Radiochemical Purity: The radiochemical purity of [18F]FLT is typically determined using analytical high-performance liquid chromatography (HPLC) and radio thin-layer chromatography (RTLC). A radiochemical purity of over 95% is generally required, with many synthesis methods achieving purities greater than 98% or even 99%. aacrjournals.orgsnmmi.orgnih.gov

Common chemical impurities that can arise during synthesis include unreacted precursor and byproducts from the hydrolysis step. These can include thymine, thymidine, and stavudine (B1682478). mdpi.com For example, stavudine is an elimination product that can form instead of the desired [18F] incorporation. Another potential impurity is chlorothymidine, which can be generated from the unreacted precursor and hydrochloric acid used in the hydrolysis step. The levels of these impurities must be carefully controlled and quantified. For instance, the European Pharmacopoeia sets limits for impurities like stavudine, thymine, and thymidine. mdpi.com

Anionic radioactive byproducts, such as [18F]4-FBSA, can also be formed during the synthesis, particularly when using nosylated precursors. researchgate.net Effective purification methods, such as solid-phase extraction (SPE) using a combination of cartridges, are crucial for removing these impurities to yield a product with high radiochemical purity. researchgate.net

Stability: [18F]FLT is generally stable in vivo, with studies showing that it is not significantly degraded by thymidine phosphorylase. snmmi.orge-century.us HPLC analysis of patient serum after injection has confirmed that no major radioactive metabolites are evident in the short term. aacrjournals.org In vitro studies have also shown that synthesized [18F]FLT can be stable for several hours after production. nih.gov The final formulated product is often stable for up to 10 hours after synthesis.

However, radiolysis, the decomposition of the radiotracer due to its own radiation, can be a concern. The addition of a small amount of a radical scavenger, such as ethanol, to the final formulation can help to suppress radiolysis and maintain the stability of the product. researchgate.net The pH of the final injectable solution is also a critical parameter that is monitored to ensure stability and patient safety.

Table 2: Common Impurities in [18F]FLT Synthesis

| Impurity | Origin | Method of Detection |

|---|---|---|

| Thymine | Decomposition of stavudine during hydrolysis; physiological molecule. | HPLC |

| Thymidine | Physiological molecule. | HPLC |

| Stavudine | Elimination product from the precursor instead of [18F] incorporation. | HPLC |

| Chlorothymidine | Reaction of unreacted precursor with HCl during hydrolysis. | HPLC |

| [18F]Fluoronosyl | Co-produced during synthesis. | Not specified |

| Furfurilic Alcohol | Formed during hydrolysis from the decomposition of stavudine. | Not specified |

| [18F]4-FBSA | Anionic radioactive byproduct from nosylated precursors. researchgate.net | HPLC researchgate.net |

Molecular and Cellular Mechanisms of Alpha Fluorothymidine Uptake and Retention

Cellular Transport Mechanisms of alpha-Fluorothymidine

The entry of FLT into a cell is a critical first step and is mediated by both specific transporter proteins and, to a lesser extent, passive diffusion. cancer.govahajournals.orgahajournals.org The primary mechanism involves carrier-mediated transport across the cell membrane. aacrjournals.org

Human nucleoside transporters (hNTs) are crucial for the uptake of FLT into cells. capes.gov.brdoi.org Among these, the human Equilibrative Nucleoside Transporter 1 (hENT1) has been identified as a key player. capes.gov.brdoi.orgopenmedscience.comasco.orgcapes.gov.brsnmjournals.org Studies have shown that FLT is transported by several hNTs, including hENT1, hENT2, hCNT1, and hCNT3. capes.gov.brdoi.org However, in many cancer cell lines, hENT1 is the most abundant and predominantly responsible for FLT uptake. capes.gov.brdoi.org

Inhibition of hENT1 with substances like nitrobenzylmercaptopurine ribonucleoside (NBMPR) has been shown to reduce FLT uptake by at least 50% in various cancer cell lines, highlighting the transporter's significant role. capes.gov.brdoi.orgopenmedscience.com In fact, a strong correlation has been observed between the number of hENT1 binding sites on the cell surface and the rate of FLT uptake. capes.gov.bropenmedscience.com This suggests that the expression level of hENT1 is a major determinant of how much FLT a cell can absorb. capes.gov.br While other transporters like hCNT1 and hCNT3 may transport FLT more efficiently at lower concentrations, the higher abundance of hENT1 in many cancer cells makes it the primary gateway for FLT entry. doi.orgopenmedscience.com

| Nucleoside Transporter | Role in FLT Uptake | Key Findings | References |

|---|---|---|---|

| hENT1 | Primary transporter in many cancer cells | Inhibition reduces FLT uptake by ≥50%; strong correlation between hENT1 levels and FLT uptake. | capes.gov.brdoi.orgopenmedscience.com |

| hENT2 | Contributes to FLT uptake | Involved in FLT transport, particularly noted in some breast cancer cells. | capes.gov.brbookpi.org |

| hCNT1 | Efficient transporter at low concentrations | Shows high affinity for FLT but may be less abundant than hENT1. | capes.gov.bropenmedscience.com |

| hCNT3 | Efficient transporter at low concentrations | Also demonstrates efficient transport of FLT. | capes.gov.bropenmedscience.com |

While active transport via nucleoside transporters is the principal mechanism, passive diffusion also contributes to the cellular uptake of FLT. cancer.govahajournals.orgahajournals.orgresearchgate.net This process allows FLT to move across the cell membrane from an area of higher concentration to one of lower concentration without the need for a carrier protein. pressbooks.pub However, the contribution of passive diffusion is generally considered to be less significant compared to the transporter-mediated influx, especially in cells with high expression of nucleoside transporters. openmedscience.comresearchgate.net

Role of Nucleoside Transporters (e.g., Human Equilibrative Nucleoside Transporter 1, hENT1)

Intracellular Metabolism of this compound

Once inside the cell, FLT undergoes metabolic processing that leads to its retention, a key feature for its use in imaging. This process is intrinsically linked to the cell's proliferative state.

The critical step in the intracellular trapping of FLT is its phosphorylation by the enzyme Thymidine (B127349) Kinase 1 (TK1). aacrjournals.orgnih.govsnmjournals.orgthno.orgsnmjournals.org TK1 is a cytosolic enzyme that plays a vital role in the thymidine salvage pathway, which provides the necessary building blocks for DNA synthesis. divitum.comnih.gov FLT, being an analog of thymidine, serves as a substrate for TK1. snmjournals.orgsnmjournals.org The enzyme catalyzes the transfer of a phosphate (B84403) group from ATP to FLT, converting it into FLT-monophosphate. thno.orgplos.orgnih.gov This phosphorylation is the rate-limiting step for the intracellular accumulation of the tracer. nih.gov

Notably, FLT is a specific substrate for the cytosolic TK1 and not for the mitochondrial Thymidine Kinase 2 (TK2). snmmi.orgnih.gov This specificity is significant because TK1 activity is tightly regulated and linked to the S-phase of the cell cycle, where DNA replication occurs. ahajournals.orgnih.govdivitum.com

The activity of TK1 is intricately regulated and serves as a hallmark of proliferating cells. divitum.com Its expression and activity are significantly elevated during the S phase of the cell cycle to meet the demand for DNA synthesis and are low in non-dividing cells. ahajournals.orgdivitum.complos.org This cell cycle-dependent regulation occurs at multiple levels, including transcriptional and post-translational modifications. snmjournals.orgplos.org

Structurally, TK1 can exist as a dimer or a tetramer. nih.govtandfonline.com The formation of the tetramer, which is induced by ATP, enhances the enzyme's activity. nih.govwikipedia.org The transition from a low-affinity dimeric form in G0/G1 phase cells to a high-affinity tetrameric form in S-phase cells provides a mechanism for fine-tuning the enzyme's activity during the cell cycle. nih.govtandfonline.com Furthermore, recent research has indicated that growth factors can enhance TK1 expression by preventing its degradation, thereby promoting its functions in both DNA synthesis and glycolysis. nih.gov The activity of TK1 can also be influenced by phosphorylation, with studies suggesting that cyclin-dependent kinases (Cdks) play a role in this post-translational modification. plos.org

| Regulatory Mechanism | Effect on TK1 | Significance | References |

|---|---|---|---|

| Cell Cycle Regulation | Expression and activity peak in S-phase. | Links FLT uptake to active DNA synthesis and proliferation. | ahajournals.orgdivitum.complos.org |

| Oligomeric State | ATP-induced tetramer formation increases enzyme affinity and activity. | Fine-tunes TK1 activity during the cell cycle. | nih.govtandfonline.com |

| Growth Factors | Enhance TK1 expression by preventing proteasomal degradation. | Couples growth signals to the machinery for cell proliferation. | nih.gov |

| Phosphorylation | Post-translational modification by Cdks can alter TK1 activity. | Affects FLT cellular retention. | plos.org |

Once phosphorylated to FLT-monophosphate, the molecule is effectively trapped within the cell. aacrjournals.orgopenmedscience.comnih.govthno.orgplos.orgsnmjournals.orgmdpi.com The addition of the charged phosphate group makes the molecule impermeable to the cell membrane, preventing its efflux. nih.govsnmjournals.org While FLT-monophosphate can be further phosphorylated to FLT-diphosphate and FLT-triphosphate, this process is generally slower. nih.gov

Crucially, unlike the natural nucleoside thymidine, the phosphorylated forms of FLT are not significantly incorporated into DNA. nih.govthno.orgplos.orgnih.gov The 3'-fluoro substitution on the deoxyribose ring acts as a chain terminator, preventing DNA polymerase from adding it to a growing DNA strand. snmjournals.orgsemanticscholar.org Although some studies have reported negligible incorporation into DNA, the vast majority of intracellular radioactivity from labeled FLT remains in the acid-soluble fraction as phosphorylated metabolites. aacrjournals.orgnih.govnih.gov This metabolic trapping is the fundamental principle behind the use of radiolabeled FLT for imaging cell proliferation, as the accumulated tracer provides a signal that is proportional to the activity of TK1 and, by extension, the rate of cell division. nih.govnih.gov The dephosphorylation of FLT-monophosphate back to FLT by enzymes like 5'-deoxynucleotidase can occur, but this is generally a slow process relative to the initial phosphorylation by TK1. snmjournals.orgiiarjournals.org

Influence of Adenosine Triphosphate (ATP) on Thymidine Kinase 1 Activity

Adenosine triphosphate (ATP) plays a crucial role in the activity of thymidine kinase 1 (TK1), the enzyme responsible for the initial phosphorylation of this compound (Acyclothymidine, FLT). TK1 activity is dependent on ATP as a phosphate donor for its catalytic function. nih.govwikipedia.org The enzyme catalyzes the transfer of a phosphate group from ATP to thymidine or its analogs like FLT, a critical step for their intracellular trapping. wikipedia.org

The influence of ATP on TK1 extends beyond its role as a substrate. ATP can induce a conformational change in the TK1 enzyme. In the absence of ATP, TK1 exists primarily as a dimer with lower affinity for its substrates. nih.gov However, in the presence of ATP, TK1 transitions to a tetrameric form, which exhibits significantly higher catalytic activity. wikipedia.orgnih.govdermatoljournal.com This transition from a low-affinity to a high-affinity state is a key aspect of the post-translational regulation of TK1 activity. nih.gov Studies with purified human lymphocyte TK1 have shown that this ATP-induced transition can increase the enzyme's catalytic activity by 3- to 5-fold at cellular thymidine concentrations. nih.gov The concentration of ATP can therefore directly modulate the rate of FLT phosphorylation, influencing its retention within the cell.

Interestingly, the allosteric control of TK1 activity is also influenced by deoxythymidine triphosphate (dTTP), the end product of the thymidine salvage pathway. High levels of dTTP can allosterically inhibit TK1 by blocking the binding sites for both ATP and thymidine, thereby preventing phosphorylation. dermatoljournal.comnih.gov This feedback mechanism helps regulate the intracellular pool of thymidine nucleotides.

Table 1: Influence of ATP on Thymidine Kinase 1 (TK1) Properties

| Parameter | Condition | Observation | Reference(s) |

|---|---|---|---|

| Enzyme Form | Absence of ATP | Dimer (low affinity) | nih.gov |

| Presence of ATP | Tetramer (high affinity) | wikipedia.orgnih.govdermatoljournal.com | |

| Catalytic Activity | ATP-induced transition | 3-5-fold increase | nih.gov |

| Substrate Role | Phosphate Donor | Required for phosphorylation | nih.govwikipedia.org |

| Allosteric Regulation | Inhibited by dTTP | Blocks ATP and thymidine binding | dermatoljournal.comnih.gov |

Interaction with Deoxyribonucleic Acid (DNA) Synthesis Pathways

Role in the Thymidine Salvage Pathway

This compound's mechanism of uptake and retention is intrinsically linked to the thymidine salvage pathway. snmjournals.orgplos.org This pathway allows cells to recycle thymidine and other nucleosides from the degradation of DNA and RNA to synthesize new nucleotides. wikipedia.orgnih.gov FLT, as a structural analog of thymidine, is recognized and transported into the cell by nucleoside transporters, such as the human equilibrative nucleoside transporter 1 (hENT1). plos.orgaacrjournals.orgmdpi.com

Once inside the cell, FLT enters the salvage pathway and is a substrate for thymidine kinase 1 (TK1). snmjournals.orgopenmedscience.comnih.gov TK1, a key enzyme in this pathway, phosphorylates FLT to form this compound monophosphate (FLT-MP). snmjournals.orgsnmmi.org This initial phosphorylation is the rate-limiting step for FLT retention. snmjournals.org The activity of TK1 is closely linked to the S-phase of the cell cycle, where DNA synthesis occurs, making FLT uptake a marker of cellular proliferation. snmjournals.orgahajournals.org Following the initial phosphorylation, FLT-MP can be further phosphorylated to diphosphate (B83284) (FLT-DP) and triphosphate (FLT-TP) forms. snmjournals.orgradiologykey.com

The reliance of FLT on the salvage pathway is highlighted in studies where inhibition of the de novo synthesis pathway leads to an upregulation of the salvage pathway and consequently, increased FLT uptake. plos.orgclinicaltrials.gov

Influence of the De Novo DNA Synthesis Pathway

The de novo DNA synthesis pathway is an alternative route for producing nucleotides, synthesizing them from simpler precursor molecules. synbio-tech.com The key enzyme in the de novo synthesis of thymidine nucleotides is thymidylate synthase (TS), which converts deoxyuridine monophosphate (dUMP) to thymidine monophosphate (TMP). plos.orgaacrjournals.org

Consequences of Non-incorporation into DNA and Intracellular Trapping

A defining characteristic of this compound is that it is not incorporated into the DNA strand. snmjournals.orgplos.orgcancer.govnih.gov The fluorine atom at the 3'-position of the deoxyribose sugar lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, which is essential for DNA chain elongation. cancer.govwikipedia.org Consequently, while FLT is phosphorylated to its triphosphate form (FLT-TP), it acts as a chain terminator, preventing further DNA synthesis. cancer.govwikipedia.org

The phosphorylation of FLT has a critical consequence: intracellular trapping. snmjournals.orgopenmedscience.comradiologykey.comnih.govresearchgate.net Once phosphorylated, the resulting FLT-monophosphate (FLT-MP), diphosphate (FLT-DP), and triphosphate (FLT-TP) are negatively charged ionic molecules. cancer.gov This charge prevents them from readily crossing the cell membrane and exiting the cell. openmedscience.comsnmmi.org This process is analogous to the trapping of 18F-FDG after its phosphorylation. researchgate.net The slow rate of dephosphorylation relative to the initial phosphorylation by TK1 ensures that the phosphorylated forms of FLT are effectively retained within the cell. snmjournals.org This intracellular accumulation is proportional to the activity of TK1 and, by extension, the rate of cellular proliferation. snmjournals.orgnih.gov The non-incorporation into DNA and subsequent intracellular trapping are the fundamental principles that allow for the use of radiolabeled FLT in imaging cell proliferation. radiologykey.comcancer.govresearchgate.net

Preclinical Applications of Alpha Fluorothymidine in Molecular Imaging Research

Assessment of Cellular Proliferation in Preclinical Models

The thymidine (B127349) analog 3'-deoxy-3'-[¹⁸F]fluorothymidine, commonly known as [¹⁸F]FLT, serves as a positron emission tomography (PET) tracer to visualize and quantify cellular proliferation in vivo. nih.govnih.gov Its uptake is mediated by the enzyme thymidine kinase 1 (TK1), which is predominantly active during the S-phase of the cell cycle, thus making [¹⁸F]FLT a surrogate marker for proliferating cells. plos.orgaacrjournals.org

In Vitro Cellular Proliferation Studies Utilizing [³H]FLT

Tritiated FLT, or [³H]FLT, is frequently employed in in vitro studies to investigate cellular proliferation. In these assays, cancer cell lines are incubated with [³H]FLT, and the subsequent radioactivity within the cells is measured to determine the rate of uptake. iiarjournals.orgiiarjournals.org

Studies have shown a time-dependent uptake of [³H]FLT in various cancer cell lines. aacrjournals.org For instance, in a study involving SEG-1 human esophageal adenocarcinoma cells, the dynamics of [³H]FLT uptake closely mirrored that of [³H]thymidine, a standard measure of proliferative activity. aacrjournals.org While the baseline cellular uptake of [³H]FLT was lower than that of [³H]thymidine, both tracers showed a similar pattern of decreased uptake following treatment with docetaxel (B913) and radiation, indicating a reduction in proliferation. aacrjournals.org

The uptake of [³H]FLT has been observed to vary across different cancer cell lines. In a study of seven cancer cell lines, the uptake of [³H]FLT ranged from 4.18 ± 0.92 to 9.48 ± 1.52 %/10⁵ cells. iiarjournals.orgiiarjournals.org Interestingly, this study found a moderate negative correlation between [³H]FLT uptake and the mRNA levels of dNT1, an enzyme involved in nucleotide metabolism, but no significant correlation with TK1 mRNA levels. iiarjournals.org This suggests that while TK1 activity is crucial for the intracellular trapping of FLT, other factors can influence the basal uptake of the tracer in different cell types. iiarjournals.orgiiarjournals.org

Furthermore, research has explored the impact of various cytotoxic agents on [³H]FLT uptake. A screening of 60 cytotoxic agents in HeLa cells revealed that topoisomerase inhibitors could significantly increase [³H]FLT uptake, an effect that correlated with an increase in the activity of the equilibrative nucleoside transporter 1 (ENT1). spandidos-publications.com

| Cell Line | [³H]FLT Uptake (%/10⁵ cells) | Reference |

| H226 | 4.18 ± 0.92 | iiarjournals.org |

| H1975 | 9.48 ± 1.52 | iiarjournals.org |

| H460 | Variable | iiarjournals.org |

| A549 | Variable | iiarjournals.org |

| HCT116 | Variable | iiarjournals.org |

| SW620 | Variable | iiarjournals.org |

| HT29 | Variable | iiarjournals.org |

In Vivo Studies in Animal Models for Proliferation Quantification

In vivo imaging with [¹⁸F]FLT-PET in animal models provides a non-invasive method to longitudinally monitor tumor proliferation and its response to therapy. visualsonics.com

Murine xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used in preclinical oncology research. [¹⁸F]FLT-PET imaging in these models has shown that the tracer accumulates in tumors, and its uptake often correlates with proliferation markers like Ki-67. plos.orgresearchgate.netnih.gov

For example, in a study with neuroendocrine tumor xenografts (H727), baseline [¹⁸F]FLT uptake was high, and early changes in uptake after treatment with everolimus (B549166) correlated with subsequent tumor growth. plos.org Similarly, in a model of esophageal cancer, [¹⁸F]FLT uptake in xenografts was significantly correlated with Ki-67 expression. aacrjournals.org However, it's important to note that the relationship between [¹⁸F]FLT uptake and proliferation can be complex. Some studies have found that [¹⁸F]FLT-PET reflects TK1 protein levels, but the correlation with general proliferation markers like Ki67 can be variable and may depend on the tumor's reliance on the thymidine salvage pathway for DNA synthesis. nih.govplos.org

[¹⁸F]FLT-PET has been successfully used to visualize tumors in various xenograft models, including those for non-small cell lung cancer, colon cancer, and B-cell lymphoma. aacrjournals.orgresearchgate.net The tracer uptake can vary significantly between different cell lines. For instance, in a study of non-small cell lung cancer xenografts, A549 and H1975 tumors showed pronounced [¹⁸F]FLT accumulation, while HTB56 and EBC1 tumors had lower uptake. researchgate.net

Genetically engineered mouse models (GEMMs), which develop tumors due to specific genetic alterations, offer a more physiologically relevant system to study cancer. [¹⁸F]FLT-PET has been effectively used in GEMMs to assess tumor proliferation. ascopubs.org

In a high-grade glioma GEMM, dynamic [¹⁸F]FLT-PET imaging distinguished tumors from normal brain tissue, with significantly higher tracer uptake in the tumors. nih.govsnmjournals.org Kinetic analysis of the dynamic data provided robust estimates of tracer transport and metabolism, suggesting that this approach can be valuable for the quantitative evaluation of tumor proliferation in these models. nih.govsnmjournals.org Studies in GEMMs of colorectal cancer have also utilized multiplex PET imaging, including [¹⁸F]FLT, to non-invasively stratify tumors based on their molecular characteristics. aacrjournals.org These studies have shown that [¹⁸F]FLT uptake can be associated with specific signaling pathways, such as PI3K/Akt/mTOR signaling. aacrjournals.org

Non-human primate (NHP) models are crucial for translational research due to their high genetic and physiological similarity to humans. mdpi.com Studies using [¹⁸F]FLT in NHPs have been conducted to evaluate its biodistribution and dosimetry. researchgate.netnih.gov These studies are essential for establishing the safety profile of the tracer before its widespread clinical use.

In one study, PET/CT imaging in Sapajus cay monkeys was used to determine the biodistribution of [¹⁸F]FLT and calculate radiation dosimetry, particularly for the bone marrow, which is a critical organ for this tracer. researchgate.netnih.gov Another study in pregnant rhesus monkeys aimed to estimate the fetal radiation dose from [¹⁸F]FLT, providing crucial data for risk assessment in pregnant patients. nih.gov This research found higher [¹⁸F]FLT uptake and retention in the fetal liver compared to the maternal liver. nih.gov

Genetically Engineered Mouse Models

Monitoring Therapeutic Response in Preclinical Oncology Research

A key application of [¹⁸F]FLT-PET in preclinical research is the early assessment of treatment response. nih.gov A majority of preclinical studies have reported that a decrease in [¹⁸F]FLT uptake reflects the anti-proliferative effects of anticancer therapies. nih.gov This allows for the non-invasive and longitudinal monitoring of treatment efficacy, often before changes in tumor volume are detectable. iiarjournals.org

In various xenograft models, a significant reduction in [¹⁸F]FLT uptake has been observed shortly after the initiation of effective therapies. For example, in mice with NPM-ALK-positive lymphoma xenografts, a significant decrease in [¹⁸F]FLT uptake was seen as early as 24 hours after starting treatment with targeted therapies like everolimus or AUY922. aacrjournals.org Similarly, in a model of esophageal cancer, treatment with docetaxel and radiation led to a rapid and significant decrease in [¹⁸F]FLT uptake in tumors, which preceded any changes in tumor size. aacrjournals.org

[¹⁸F]FLT-PET has also been used to differentiate between sensitive and resistant tumors. In a study using A2780 ovarian cancer xenografts, treatment with the experimental drug TP202377 caused a significant drop in [¹⁸F]FLT uptake in sensitive tumors within 6 hours, while no change was observed in resistant tumors. nih.gov This ability to distinguish responders from non-responders at an early stage is a major advantage of [¹⁸F]FLT-PET imaging.

Evaluation of Anticancer Therapies

Alpha-Fluorothymidine, when used with positron emission tomography (PET), serves as a valuable tool in the preclinical assessment of various anticancer treatments. Its ability to measure cellular proliferation provides early insights into therapeutic efficacy.

Chemotherapy Response Assessment

Preclinical studies have demonstrated the utility of this compound PET in monitoring the response to chemotherapy. For instance, in mouse xenograft models, a decrease in this compound uptake has been observed following treatment with cytotoxic agents. One study reported that in mice treated with the anti-proliferative drug 5-FU, changes in this compound uptake correlated well with both tumor volume changes and the proliferative activity as measured by the proliferating cell nuclear antigen (PCNA) labeling index. uliege.be While 2-[18F]-fluoro-2-deoxy-D-glucose (FDG) uptake also decreased post-treatment, the changes were less pronounced than those observed with this compound. uliege.be

In a study involving a cisplatin-resistant ovarian tumor model, everolimus treatment led to a significant decrease in this compound uptake as early as two days after the start of therapy, at a point when no changes in tumor volume were detectable. snmjournals.org This reduction in tracer uptake correlated with the inhibition of the mTOR pathway, a key signaling pathway in cell growth and proliferation. snmjournals.org

It is important to note that the timing of the PET scan after chemotherapy administration can be crucial. Some studies have observed a transient increase, or "flare," in this compound uptake shortly after the administration of certain chemotherapeutic agents like 5-fluorouracil (B62378) and pemetrexed (B1662193). mdpi.comaacrjournals.orgplos.org This flare is thought to be a result of the upregulation of the salvage pathway for DNA synthesis in response to the inhibition of the de novo pathway by the drug. plos.org

Targeted Therapy Response Assessment (e.g., Aurora Kinase B Inhibitors, Thymidylate Synthase Inhibitors, c-MET inhibitors)

This compound PET has shown considerable promise in evaluating the response to a range of targeted therapies.

Aurora Kinase B Inhibitors: Aurora kinases are crucial for cell division, and their inhibition is a promising anticancer strategy. nih.govresearchgate.net In preclinical models of colon cancer, the Aurora B kinase inhibitor AZD1152 was effective in reducing tumor volume. nih.gov this compound PET was able to monitor this treatment response effectively in HCT116 xenografts, showing a significant decrease in tracer uptake. However, in SW620 xenografts, this compound uptake was low in both treated and untreated tumors, suggesting a greater reliance on the de novo pathway for thymidine synthesis in this particular cell line. nih.gov

Thymidylate Synthase Inhibitors: Thymidylate synthase (TS) is a critical enzyme in DNA synthesis and a well-established target for chemotherapy. aacrjournals.orgiiarjournals.org Preclinical studies have shown that inhibiting TS can lead to an initial increase in this compound uptake, a phenomenon known as a "flare." mdpi.comaacrjournals.org This is attributed to the cell's compensatory mechanism of up-regulating the salvage pathway when the de novo pathway is blocked. aacrjournals.org For example, in mice with radiation-induced fibrosarcoma-1 tumors, treatment with 5-fluorouracil (a TS inhibitor) resulted in a 1.8-fold increase in the tumor-to-heart radioactivity ratio of this compound within 1 to 2 hours of treatment. aacrjournals.org This increased uptake was linked to the redistribution of nucleoside transporters to the cell membrane. aacrjournals.org

c-MET inhibitors: The c-MET signaling pathway is implicated in tumor growth, invasion, and metastasis. snmjournals.orgmdpi.com Preclinical studies have explored the use of this compound PET to assess the response to c-MET inhibitors. One study found that this compound was superior to FDG in evaluating the effects of the c-MET inhibitor crizotinib (B193316) in preclinical models of human glioblastoma and gastric cancer. snmjournals.org

Correlation with Ex Vivo Proliferation Markers

A key aspect of validating this compound as a proliferation marker is to correlate its uptake with established ex vivo markers of cell proliferation.

Ki-67 Labeling Index

The Ki-67 protein is a widely used marker of cell proliferation in histopathology. mdpi.comnih.gov Numerous preclinical and clinical studies have investigated the correlation between this compound uptake and the Ki-67 labeling index. A systematic review of preclinical studies found that a majority of publications reported a positive relationship between this compound uptake and Ki-67. nih.gov

However, the strength of this correlation can be influenced by several factors, including the tumor type and the methodology used for Ki-67 assessment. nih.gov For instance, one meta-analysis found that the correlation was high in studies that measured the average Ki-67 expression, regardless of whether biopsy or surgical samples were used. nih.gov

Proliferative Cell Nuclear Antigen (PCNA)

Proliferative Cell Nuclear Antigen (PCNA) is another important protein involved in DNA replication and repair, and its expression is a marker of cell proliferation. nih.gov Preclinical studies have shown a good correlation between this compound uptake and the PCNA labeling index.

For example, in a study evaluating the response to radiotherapy, the uptake of this compound and the changes in its uptake after treatment were more pronounced than those of FDG and correlated well with the PCNA labeling index. nih.gov Similarly, in animal models treated with the chemotherapeutic agent 5-FU, a significant correlation was observed between this compound uptake and the PCNA labeling index. uliege.be

Bromodeoxyuridine (BrdU) Incorporation

Bromodeoxyuridine (BrdU) is a synthetic nucleoside that is an analogue of thymidine and is incorporated into newly synthesized DNA during cell proliferation. nih.gov It is a standard method for directly measuring DNA synthesis. Preclinical studies have compared this compound uptake with BrdU incorporation to validate its use as a proliferation marker.

In a study on a cisplatin-resistant ovarian tumor model treated with everolimus, a reduction in this compound uptake correlated with a decrease in BrdU incorporation, although the reduction in BrdU was less pronounced. snmjournals.org Another study comparing different proliferation markers in rats found that this compound uptake was sensitive to inhibition of proliferation by hydroxyurea, but its incorporation into DNA was very low. snmjournals.org This highlights that while this compound uptake reflects proliferative activity via thymidine kinase 1, it is not significantly incorporated into the DNA itself. mdpi.com

Data Tables

Table 1: Correlation of this compound Uptake with Proliferation Markers

| Proliferation Marker | Cancer Model | Key Finding | Citation |

| Ki-67 | Breast Cancer | Strong correlation between kinetic parameters of this compound uptake and Ki-67 labeling index. | aacrjournals.org |

| Ki-67 | Lung, Brain, Breast Cancer | Meta-analysis showed a strong overall correlation between this compound uptake and Ki-67. | mdpi.com |

| PCNA | Esophageal Carcinoma | This compound uptake after chemoradiotherapy correlated with PCNA labeling index. | nih.gov |

| PCNA | Various Tumor Models | Changes in this compound uptake after 5-FU treatment correlated with PCNA labeling index. | uliege.be |

| BrdU | Ovarian Cancer | Reduction in this compound uptake after everolimus treatment correlated with reduced BrdU incorporation. | snmjournals.org |

Table 2: Preclinical Evaluation of this compound in Therapy Response Assessment

| Therapy Type | Agent(s) | Cancer Model | Key Finding | Citation |

| Chemotherapy | Everolimus | Cisplatin-Resistant Ovarian Cancer | Significant decrease in this compound uptake as early as 2 days post-treatment. | snmjournals.org |

| Targeted Therapy | AZD1152 (Aurora B Kinase Inhibitor) | Colon Cancer (HCT116) | This compound PET effectively monitored treatment response. | nih.gov |

| Targeted Therapy | 5-Fluorouracil (Thymidylate Synthase Inhibitor) | Radiation-Induced Fibrosarcoma-1 | Transient increase ("flare") in this compound uptake observed 1-2 hours post-treatment. | aacrjournals.org |

| Targeted Therapy | Crizotinib (c-MET inhibitor) | Glioblastoma, Gastric Cancer | This compound was superior to FDG in assessing treatment effects. | snmjournals.org |

Thymidine Kinase 1 Expression and Activity

This compound, a synthetic analog of thymidine, serves as a crucial probe in molecular imaging for visualizing cellular proliferation. Its uptake and retention within cells are intrinsically linked to the expression and activity of Thymidine Kinase 1 (TK1), a key enzyme in the nucleoside salvage pathway. nih.govdoctorlib.org TK1's primary function is to phosphorylate thymidine to thymidine monophosphate, a necessary precursor for DNA synthesis. nih.gov The activity of TK1 is tightly regulated throughout the cell cycle, with significantly elevated levels during the S-phase, the period of active DNA replication. nih.gov

In the context of oncology, tumor cells often exhibit dysregulated cell cycle control, leading to a higher proliferative rate compared to normal tissues. This increased proliferation is associated with elevated TK1 expression and activity. nih.gov this compound is transported into the cell via nucleoside transporters and is subsequently phosphorylated by TK1. nih.gov This phosphorylation effectively traps the tracer intracellularly, as the resulting this compound monophosphate is not readily incorporated into the DNA strand and has a slow dephosphorylation rate. snmjournals.org Consequently, the accumulation of this compound, detectable by Positron Emission Tomography (PET), provides a surrogate measure of TK1 activity and, by extension, the proliferative status of the tissue. nih.gov

Preclinical studies have consistently demonstrated a strong correlation between this compound uptake and TK1 activity. For instance, research in A549 lung cancer cells has shown that the intracellular accumulation of this compound directly reflects TK1 activity. snmjournals.org Furthermore, studies in non-small-cell lung carcinoma (NSCLC) have established a significant correlation between the standardized uptake value (SUV) of [18F]FLT and the expression of the proliferation marker Ki-67, which is also linked to TK1 expression. nih.gov

It is important to note that while TK1 activity is a primary driver of this compound uptake, other factors can influence this process. These include the expression of nucleoside transporters and the intracellular concentration of ATP, which is a necessary cofactor for TK1's enzymatic function. nih.gov Defects in cell cycle regulatory molecules, common in cancer, can also lead to altered TK1 expression and activity, further impacting tracer accumulation. nih.gov

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Settings

Preclinical investigations in various animal models have been instrumental in characterizing the in vivo behavior of this compound. These studies typically involve the intravenous administration of the radiolabeled tracer, followed by dynamic imaging or biodistribution analysis at different time points.

In rodent models, this compound exhibits a characteristic distribution pattern. Following injection, the tracer is distributed throughout the body via the circulatory system. Tissues with high rates of cell division, such as bone marrow and, importantly, tumors, demonstrate significant uptake and retention of the tracer. snmjournals.org Conversely, tissues with low proliferative activity, like healthy muscle and brain tissue, show minimal accumulation. doctorlib.orgsnmjournals.org The tracer and its metabolites are primarily cleared from the body through the kidneys and excreted in the urine. doctorlib.org

Dynamic PET studies in mice have revealed the temporal kinetics of this compound distribution. Time-activity curves demonstrate that the tracer concentration in highly proliferative tissues tends to increase and plateau over time, reflecting its intracellular trapping after phosphorylation by TK1. In contrast, in tissues with low proliferation, the tracer concentration peaks early and then gradually declines as it is cleared from the circulation. snmjournals.org For instance, in athymic nude mice, time-activity curves for bone, a site of active hematopoiesis, show sustained tracer uptake, while muscle tissue exhibits a rapid washout phase. snmjournals.org

The retention of this compound in tumors is a key aspect of its utility as an imaging agent. The degree of retention is directly related to the level of TK1 activity within the tumor cells. Preclinical models have shown that tumors with higher proliferative indices, and consequently higher TK1 expression, exhibit greater and more sustained this compound retention. This principle forms the basis for using this compound PET to non-invasively assess tumor proliferation and monitor the response to anti-proliferative therapies.

The uptake of this compound can be dynamically influenced by the biochemical changes induced by certain therapeutic agents. This is particularly relevant in the context of monitoring early treatment response, where alterations in tracer uptake can precede morphological changes in the tumor.

One notable phenomenon is the "flare" effect, where an initial, transient increase in this compound uptake is observed shortly after the administration of certain chemotherapeutic drugs. This seemingly paradoxical increase in a proliferation marker is not due to an increase in cell division but rather reflects drug-induced alterations in nucleoside metabolism and transport. For example, treatment with thymidylate synthase (TS) inhibitors, such as 5-fluorouracil (5-FU), can lead to this flare response. aacrjournals.org Inhibition of TS, a key enzyme in the de novo pathway of DNA synthesis, leads to a compensatory upregulation of the nucleoside salvage pathway.

Preclinical studies in mouse models have elucidated the mechanism behind this flare phenomenon. It has been demonstrated that TS inhibition can cause a redistribution of the human equilibrative nucleoside transporter 1 (hENT1) to the cell membrane. aacrjournals.orgaacrjournals.org This increased cell surface availability of hENT1 enhances the transport of this compound into the tumor cells, resulting in a higher intracellular concentration and, consequently, an increased signal on PET scans. aacrjournals.org This effect has been observed in radiation-induced fibrosarcoma-1 (RIF-1) tumor-bearing mice treated with 5-FU, where a significant increase in [18F]FLT tumor-to-heart radioactivity ratio was seen as early as 1-2 hours post-treatment. aacrjournals.org Importantly, this early increase in tracer uptake was not associated with enhanced TK1 protein or ATP levels, further pointing towards the role of altered transporter function. aacrjournals.org

This drug-induced modulation of this compound uptake has significant implications for its use as a pharmacodynamic biomarker. The ability to non-invasively detect the biochemical effects of a drug at a very early time point can provide valuable information about target engagement and the initial biological response to therapy.

Tracer Distribution and Retention Kinetics in Animal Models

Comparative Imaging Studies in Preclinical Research

Comparative preclinical studies of this compound and [18F]Fluoro-2-deoxy-D-glucose ([18F]FDG) have been crucial in defining the distinct biological processes each tracer visualizes and in identifying their respective strengths and limitations in oncological imaging. While [18F]FDG, a glucose analog, measures metabolic activity, this compound specifically reflects cellular proliferation.

In various animal models of cancer, both tracers have demonstrated the ability to detect tumors. However, their uptake patterns can differ significantly, reflecting the underlying biology. For instance, in a rodent model bearing both a tumor and sterile inflammation, [18F]FDG accumulated in both lesions, as inflammatory cells are highly metabolically active. In contrast, this compound uptake was primarily confined to the tumor, as inflammatory cells have a low mitotic rate at the site of inflammation. snmjournals.org This highlights a key advantage of this compound: its potential for higher tumor specificity by distinguishing proliferative tumor tissue from non-proliferative inflammatory processes. snmjournals.org

In terms of uptake intensity, preclinical studies have often shown that the standardized uptake values (SUVs) for [18F]FDG in tumors are higher than those for this compound. For example, in Wistar rats with C6 tumors, the tumor-to-muscle ratio for [18F]FDG was found to be significantly higher than that for this compound. snmjournals.org However, the lower background uptake of this compound in certain tissues can result in comparable or even superior tumor-to-background contrast in specific applications. For example, in preclinical models of brain tumors, this compound offers an advantage due to the low proliferative rate and consequently low tracer uptake in the normal brain, in contrast to the high physiological uptake of [18F]FDG in this organ. doctorlib.orgnih.gov Similarly, in a canine model of hepatocellular carcinoma, this compound demonstrated increased tumor conspicuity compared to [18F]FDG, aiding in the delineation of tumor borders from the surrounding liver parenchyma. nih.gov

The following table summarizes key comparative findings from preclinical studies:

| Feature | This compound | [18F]Fluoro-2-deoxy-D-glucose ([18F]FDG) |

| Biological Process Imaged | Cellular Proliferation (Thymidine Salvage Pathway) | Glucose Metabolism |

| Uptake in Inflammation | Low snmjournals.org | High snmjournals.org |

| Uptake in Normal Brain | Low doctorlib.orgnih.gov | High snmjournals.orgnih.gov |

| Uptake in Bone Marrow | High snmjournals.org | Low to Moderate |

| Tumor Uptake Intensity (SUV) | Generally lower than [18F]FDG snmjournals.org | Generally higher than this compound snmjournals.org |

| Tumor Specificity vs. Inflammation | Higher snmjournals.org | Lower |

The development of this compound was largely motivated by the limitations of [11C]Thymidine as a PET proliferation tracer. While [11C]Thymidine is the radiolabeled form of the natural nucleoside and directly traces its incorporation into DNA, its practical application in preclinical and clinical settings is hampered by several factors.

The most significant drawback of [11C]Thymidine is the short physical half-life of the Carbon-11 radionuclide (approximately 20 minutes). snmjournals.org This short half-life restricts its use to facilities with an on-site cyclotron and imposes logistical challenges for imaging protocols, especially those requiring longer acquisition times. In contrast, the Fluorine-18 label of this compound has a much longer half-life (approximately 110 minutes), allowing for more flexible imaging schedules, centralized production, and distribution to satellite PET centers. snmjournals.org

Another critical difference lies in their in vivo metabolic stability. [11C]Thymidine undergoes rapid metabolism in the body, leading to the formation of various radiolabeled metabolites. nih.gov This complex metabolic profile can confound the interpretation of PET images, as the signal may not solely represent the uptake of the parent tracer in proliferating tissues. This compound, on the other hand, is metabolically more stable and is not incorporated into DNA, which simplifies the kinetic analysis of the imaging data. snmjournals.orgsnmjournals.org

Preclinical studies have validated the feasibility of [11C]Thymidine as a proliferation imaging agent, demonstrating increased uptake in proliferative tissues. nih.gov However, the superior imaging characteristics and logistical advantages of this compound have led to its wider adoption in preclinical research. The development of this compound addressed the need for a more practical and robust PET tracer for the non-invasive assessment of cellular proliferation.

A summary of the comparison is presented in the table below:

| Feature | This compound | [11C]Thymidine |

| Radionuclide Half-life | ~110 minutes (18F) snmjournals.org | ~20 minutes (11C) snmjournals.org |

| In Vivo Metabolism | Metabolically stable snmjournals.org | Rapidly metabolized nih.gov |

| Incorporation into DNA | Not readily incorporated snmjournals.org | Incorporated into DNA nih.gov |

| Logistical Feasibility | More feasible for widespread use | Limited to sites with on-site cyclotron |

| Image Quality | Generally better due to longer half-life and stability | Can be compromised by rapid metabolism and short half-life snmjournals.org |

This compound versus Other Proliferation Tracers (e.g., FMAU)

In the realm of preclinical molecular imaging, the quest for the ideal proliferation tracer is ongoing, with several candidates being evaluated for their ability to accurately reflect cellular proliferation rates non-invasively. Among the most studied thymidine analogs are 3'-deoxy-3'-[18F]fluorothymidine (this compound or FLT) and 1-(2'-deoxy-2'-[18F]fluoro-beta-D-arabinofuranosyl)thymine ([18F]FMAU). Both are resistant to in vivo degradation and are substrates for the DNA synthesis pathway, making them valuable tools for positron emission tomography (PET) imaging.

A key distinction between FLT and FMAU lies in their interaction with thymidine kinase 1 (TK1), an enzyme upregulated in proliferating cells. FLT is phosphorylated by TK1 and subsequently trapped within the cell, but it is not incorporated into the DNA. nih.gov In contrast, FMAU is not only phosphorylated but can also be incorporated into the DNA, suggesting it may be a more direct marker of DNA synthesis. snmjournals.org

However, the specificity of these tracers for TK1 varies. FLT is a substrate for TK1, while FMAU is also a substrate for the mitochondrial enzyme thymidine kinase 2 (TK2). nih.gov This can lead to higher background uptake of FMAU in normal tissues with high mitochondrial content, such as the heart, kidneys, and liver, potentially reducing the tumor-to-normal tissue contrast compared to FLT. researchgate.net Preclinical studies in dogs have shown modestly higher myocardial uptake of [18F]FMAU.

One of the significant advantages of FMAU is its lower uptake in the bone marrow compared to FLT. researchgate.net This characteristic is particularly beneficial for imaging tumors in or near bony structures, such as metastatic prostate cancer. researchgate.net In a first-in-human study, [18F]FMAU demonstrated low uptake in normal bone marrow, allowing for clear visualization of metastatic prostate cancer. researchgate.net

Conversely, numerous preclinical studies have established a strong correlation between [18F]FLT uptake and ex vivo markers of proliferation, such as Ki-67 immunostaining. nih.govaacrjournals.org A systematic review of 174 preclinical [18F]FLT studies revealed that in 77% of cases where [18F]FLT uptake was compared to ex vivo proliferation measures, a positive relationship was found. nih.gov Furthermore, a decrease in [18F]FLT uptake has been shown to reflect the effectiveness of anticancer therapies in a majority of preclinical models. nih.govnih.gov

The table below summarizes a comparative preclinical study of [18F]L-FMAU (Clevudine), [18F]D-FMAU, and [18F]FLT in mice bearing human lung cancer xenografts. nih.gov The data illustrates the differential uptake of these tracers in tumors with varying growth rates.

Tumor Uptake of Proliferation Tracers in Human Lung Cancer Xenografts

| Tracer | Tumor Cell Line (Growth Rate) | Tumor Uptake (% ID/g at 2h) | Tumor/Muscle Ratio |

|---|---|---|---|

| [18F]L-FMAU | H441 (Faster-growing) | 3.13 ± 1.11 | 4.15 ± 1.82 |

| [18F]D-FMAU | H441 (Faster-growing) | 7.74 ± 1.39 | 3.37 ± 1.19 |

| [18F]FLT | H441 (Faster-growing) | 5.10 ± 1.45 | 12.94 ± 4.38 |

| [18F]L-FMAU | H3255 (Slower-growing) | 1.38 ± 0.81 | 1.62 ± 0.50 |

| [18F]D-FMAU | H3255 (Slower-growing) | 4.49 ± 1.08 | 1.96 ± 0.74 |

| [18F]FLT | H3255 (Slower-growing) | 0.57 ± 0.33 | 1.50 ± 0.90 |

Data sourced from Nishii et al. (2008). nih.gov

This data indicates that while [18F]D-FMAU showed the highest absolute tumor uptake in both fast and slow-growing tumors, [18F]FLT provided a significantly higher tumor-to-muscle ratio in the faster-growing H441 cell line, suggesting better contrast. nih.gov

Another thymidine analog that has been investigated is 1-(2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)bromouracil (FBAU). Due to the similar sizes of the bromo and methyl groups, FBAU exhibits behavior comparable to FMAU. Preclinical studies in rats have demonstrated its rapid incorporation into the DNA of proliferating tissues.

A fundamental limitation of using thymidine analogs like FLT and FMAU for imaging proliferation is that they are administered as a pulse label. nih.gov This means that the PET scan captures only a "snapshot" of the cells that are in the S-phase of the cell cycle during the tracer uptake period. nih.gov

Advanced Methodologies and Analytical Approaches in Alpha Fluorothymidine Research

Positron Emission Tomography (PET) Imaging Techniques

Positron Emission Tomography (PET) stands as a cornerstone for in vivo research involving [¹⁸F]α-FLT. This non-invasive imaging modality enables the visualization and quantification of the tracer's biodistribution and kinetics, reflecting the activity of thymidine (B127349) kinase 1 (TK1) and, by extension, the rate of cellular proliferation. nih.gov

Dynamic PET Imaging Protocols

Dynamic PET imaging involves the acquisition of a series of images over time following the administration of the radiotracer. This approach captures the temporal changes in tracer concentration within tissues, providing a comprehensive dataset for kinetic analysis. Protocols for dynamic [¹⁸F]α-FLT PET can vary depending on the research question and the subject (preclinical or clinical).

For instance, in preclinical studies using mouse models, a typical dynamic PET scan might last for 120 minutes, with a high temporal resolution at the beginning to capture the rapid initial distribution phase. iiarjournals.org A representative framing protocol could be a 37-frame dynamic sequence, such as 4×3 seconds, 6×1 second, 7×6 seconds, 8×30 seconds, 1×300 seconds, and 11×600 seconds. iiarjournals.org In human studies, dynamic scanning might be performed for 66 minutes and 30 seconds with a framing sequence like 30 seconds × 1, 10 seconds × 6, 15 seconds × 4, 30 seconds × 4, 120 seconds × 5, 180 seconds × 4, and 600 seconds × 4. aacrjournals.org These detailed temporal data are crucial for the accurate application of kinetic models.

Quantitative Kinetic Modeling (e.g., Two-Compartment, Four-Rate Constant Models)

To extract meaningful biological information from dynamic PET data, mathematical models are employed. For [¹⁸F]α-FLT, a two-tissue compartment model with four rate constants is frequently utilized. snmjournals.orgturkupetcentre.net This model effectively describes the kinetics of [¹⁸F]α-FLT uptake and retention in tissues.

The model consists of:

K₁ (mL/min/g): The rate constant for the transport of [¹⁸F]α-FLT from the blood into the tissue's exchangeable compartment. snmjournals.org

k₂ (min⁻¹): The rate constant for the efflux of unmetabolized [¹⁸F]α-FLT from the tissue back into the blood. snmjournals.org

k₃ (min⁻¹): The rate constant representing the phosphorylation of [¹⁸F]α-FLT by TK1, leading to its trapping within the cell as [¹⁸F]α-FLT-monophosphate. snmjournals.org This parameter is often considered a direct indicator of proliferation. ahajournals.org

k₄ (min⁻¹): The rate constant for the dephosphorylation of [¹⁸F]α-FLT-monophosphate back to [¹⁸F]α-FLT, which can then exit the cell. snmjournals.org

This four-parameter model has been shown to adequately describe the kinetics of [¹⁸F]α-FLT over a 120-minute scan, allowing for the estimation of the tracer's flux and transport with a high degree of accuracy. snmjournals.org Simplified models, such as a three-parameter model that neglects k₄, have been found to result in an unacceptable loss of accuracy in tumor simulations. snmjournals.org

Image-Derived Input Function Determination

A critical component of kinetic modeling is the determination of the arterial input function (AIF), which represents the concentration of the tracer in arterial plasma over time. While direct arterial blood sampling is the gold standard, it is invasive. An image-derived input function (IDIF) offers a non-invasive alternative by measuring the tracer concentration in a large blood pool, such as the left ventricle or descending aorta, directly from the dynamic PET images. ahajournals.org

The generation of an accurate IDIF requires several steps, including the precise identification of the arterial structure, correction for partial volume effects (which can cause an underestimation of the true activity concentration), and, in some cases, correction for the presence of radiometabolites in the blood. nih.gov For [¹⁸F]α-FLT, studies in mice have shown that the left ventricular activity can serve as a reliable IDIF, as no significant metabolites are found in the plasma in these models. iiarjournals.org In human studies, good correlation has been observed between IDIFs derived from the descending aorta and those obtained through venous blood sampling. nih.gov

Quantitative Metrics for Tracer Uptake (e.g., Net Irreversible Uptake Rate (K_i), Standardized Uptake Value (SUV), Area Under the Curve (AUC), Fractional Retention)

Several quantitative metrics are used to summarize the information from [¹⁸F]α-FLT PET scans:

Net Irreversible Uptake Rate (Kᵢ): Calculated from kinetic modeling, Kᵢ represents the net rate of tracer transport from plasma into the metabolically trapped compartment. It is a robust measure of tracer uptake that accounts for both delivery and phosphorylation. researchgate.net

Standardized Uptake Value (SUV): SUV is a semi-quantitative metric that normalizes the radioactivity concentration in a region of interest (ROI) to the injected dose and the patient's body weight. wisc.edu It is a widely used and simpler alternative to full kinetic modeling. wisc.edu While SUV provides a robust estimate, it may only show moderate correlation with proliferation markers due to factors like the dephosphorylation of the tracer. wisc.edu

Area Under the Curve (AUC): AUC of the tissue time-activity curve is another measure of tracer uptake over a specific time period. It reflects the total tracer accumulation in the tissue.

Fractional Retention: This metric represents the fraction of the tracer that is retained in the tissue at a specific time point relative to the peak uptake.

| Metric | Description | Key Considerations |

|---|---|---|

| Net Irreversible Uptake Rate (Kᵢ) | A measure of the net flux of the tracer from plasma into a trapped state within the tissue, derived from kinetic modeling. researchgate.net | Considered a more accurate representation of the underlying biological process (proliferation) than simpler metrics. wisc.edu |

| Standardized Uptake Value (SUV) | Radioactivity concentration in a region normalized by injected dose and body weight. wisc.edu | Widely used for its simplicity but can be influenced by factors other than the biological process of interest. wisc.edu |

| Area Under the Curve (AUC) | The integral of the tissue time-activity curve over a defined period, reflecting total tracer exposure in the tissue. | Provides a measure of the overall tracer accumulation. |

| Fractional Retention | The proportion of the tracer that remains in the tissue at a specific time relative to the peak uptake. | Can provide insights into the balance between tracer trapping and clearance. |

Integration with Multi-Platform Preclinical Imaging

To gain a more comprehensive understanding of the biological context of [¹⁸F]α-FLT uptake, PET is often combined with other imaging modalities.

Combined PET/Computed Tomography (CT) Imaging

The integration of PET with Computed Tomography (CT) in a single scanner (PET/CT) is now a standard in both preclinical and clinical settings. researchgate.net CT provides high-resolution anatomical information that is inherently co-registered with the functional data from the PET scan.

This combination is invaluable for:

Anatomical Localization: Precisely localizing regions of high [¹⁸F]α-FLT uptake within specific anatomical structures or tumors. mdpi.com

Attenuation Correction: The CT data is used to create an attenuation map, which corrects for the absorption of photons by the subject's tissues. This correction is essential for accurate quantification of the PET signal. ahajournals.org

Monitoring Morphological Changes: The CT component allows for the simultaneous assessment of changes in tumor size and structure alongside changes in proliferation measured by [¹⁸F]α-FLT PET. mdpi.com

Preclinical PET/CT studies have been instrumental in evaluating the response to various cancer therapies by correlating changes in [¹⁸F]α-FLT uptake with tumor volume changes. researchgate.net

Complementary Use with Magnetic Resonance Imaging (MRI) and Ultrasound in Research

The integration of positron emission tomography (PET) using radiolabeled alpha-fluorothymidine, specifically 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), with anatomical imaging modalities like Magnetic Resonance Imaging (MRI) and ultrasound offers a powerful multi-faceted approach in oncological research. This combination allows for the simultaneous assessment of tumor proliferation and morphology, providing a more comprehensive understanding of tumor biology and response to treatment.

Hybrid PET/MRI systems, in particular, have demonstrated potential for the early monitoring of treatment response in various cancers. nih.gov For instance, in patients with melanoma brain metastases undergoing targeted therapy or immunotherapy, FLT-PET/MRI has been explored for its utility in early treatment monitoring. The negligible uptake of FLT in normal brain tissue results in a high lesion-to-background ratio, which can improve the detection and characterization of brain tumors compared to the more commonly used tracer, 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG). Studies have also investigated the use of FLT-PET/MRI in glioblastoma and renal cell carcinoma to assess treatment response and prognosis. nih.govnih.gov

While less common, the combination of PET with ultrasound can also be valuable. Endobronchial ultrasound (EBUS) allows for the examination and sampling of structures beyond the airways, such as mediastinal or hilar lymph nodes and peripheral lung masses. nih.gov This can be complementary to the proliferative information provided by FLT-PET in the diagnosis and staging of lung cancer. nih.gov Routine diagnostic procedures for conditions like hepatocellular carcinoma often include ultrasound and MRI alongside PET to provide a comprehensive evaluation. snmjournals.orgalphaspecialist.com

The primary advantage of these combined imaging approaches lies in the ability to correlate functional data from FLT-PET, which reflects cellular proliferation, with the detailed anatomical information provided by MRI or ultrasound. tsnmjournals.orgopenmedscience.com This can be crucial for accurate tumor delineation, staging, and assessing the heterogeneity of treatment response within a tumor. snmjournals.orgtsnmjournals.org

In Vitro Methodologies for Cellular Research

In vitro studies are fundamental to understanding the cellular mechanisms that govern the uptake and metabolism of this compound. These laboratory-based assays provide a controlled environment to investigate the specific roles of transporters and enzymes in FLT uptake and retention.

Cell Culture Uptake Studies (e.g., [³H]FLT, [¹⁴C]Thymidine)

Cell culture uptake studies are a cornerstone of in vitro research on this compound. These experiments typically involve incubating cancer cell lines with radiolabeled FLT, most commonly tritiated FLT ([³H]FLT), to measure its uptake and retention. spandidos-publications.comnih.gov These studies have been instrumental in validating FLT as a marker of cellular proliferation. nih.gov

In these assays, exponentially growing cells are exposed to [³H]FLT for a defined period. spandidos-publications.com Subsequently, the radioactivity within the cells is measured using a liquid scintillation counter. spandidos-publications.com This allows for the quantification of FLT uptake, which can then be correlated with other measures of proliferation, such as the S-phase fraction of the cell cycle or the uptake of [³H]thymidine, a direct precursor of DNA synthesis. nih.gov

Comparative studies using different radiolabeled nucleosides, such as [³H]thymidine and [³H]arabinothymidine, have helped to elucidate the metabolic fate of FLT. nih.gov For example, it has been shown that while the majority of [³H]thymidine is incorporated into the DNA fraction of the cell, most of the [³H]FLT remains in the acid-soluble fraction, indicating it is not significantly incorporated into DNA. nih.gov

These uptake studies have been conducted across a wide range of cancer cell lines, revealing that [³H]FLT uptake generally correlates well with [³H]thymidine uptake and the percentage of cells in the S-phase. nih.goviiarjournals.org However, the strength of this correlation can be cell line-dependent. iiarjournals.org

Below is a table summarizing representative findings from [³H]FLT uptake studies in various cancer cell lines:

| Cell Line | Cancer Type | Key Finding | Reference |

| A549 | Lung Carcinoma | [³H]FLT uptake correlates with TK1 activity. | oncotarget.com |

| HT29 | Colon Adenocarcinoma | Etoposide (B1684455) treatment increased [³H]FLT uptake. spandidos-publications.com | spandidos-publications.comspandidos-publications.com |

| MDA-MB-231 | Breast Adenocarcinoma | Etoposide treatment increased [³H]FLT uptake. spandidos-publications.com | spandidos-publications.comspandidos-publications.com |

| H226, H1975, H460, HCT116, SW620 | Various Cancers | [³H]FLT uptake showed a moderate negative correlation with dNT1 expression. iiarjournals.org | iiarjournals.org |

| HeLa | Cervical Cancer | Changes in ENT1 activity correlated with [³H]FLT uptake. spandidos-publications.com | spandidos-publications.com |

This table is for illustrative purposes and represents a selection of findings.

Enzymatic Assays (e.g., Thymidine Kinase 1 Activity Assays)

The intracellular trapping of FLT is primarily dependent on its phosphorylation by thymidine kinase 1 (TK1), an enzyme that is upregulated during the S-phase of the cell cycle. nih.govaacrjournals.org Therefore, enzymatic assays that measure TK1 activity are crucial for understanding the determinants of FLT uptake.

These assays typically involve preparing cytosolic extracts from tumor cells or tissues. iiarjournals.orgiiarjournals.org The extracts are then incubated with a reaction mixture containing a radiolabeled substrate, such as [³H]thymidine. iiarjournals.org The activity of TK1 is determined by measuring the rate of formation of the phosphorylated product. spandidos-publications.com

Studies have shown that TK1 activity can vary significantly across different cancer cell lines and that this activity often correlates with the level of FLT uptake. snmjournals.orgnih.gov However, this correlation is not always straightforward, suggesting that other factors, in addition to TK1 activity, can influence FLT accumulation within cells. nih.gov For instance, research has indicated that while TK1 expression may correlate with FLT uptake, the enzymatic activity of TK1 might not always show a significant correlation. nih.gov

The following table presents data on TK1 activity measured in different lung lesions:

| Lesion Type | Proliferation Status | Mean TK1 Activity (pmoles [³H]-TMP/µg protein/min) | Reference |

| Lung Lesions | Low (<50% Ki67+) | 0.0035 ± 0.0022 | snmjournals.org |

| Lung Lesions | High (>50% Ki67+) | 0.0099 ± 0.0093 | snmjournals.org |

Data adapted from a study on resected human lung tumors. snmjournals.org

Molecular Biology Techniques (e.g., Immunoblotting for Transporters and Enzymes)

Molecular biology techniques, particularly immunoblotting (also known as Western blotting), are essential for investigating the expression levels of the proteins involved in FLT transport and metabolism. This method allows for the detection and quantification of specific proteins, such as the equilibrative nucleoside transporter 1 (ENT1) and thymidine kinase 1 (TK1), in cell or tissue lysates. oncotarget.comahajournals.org

Immunoblotting has been used to demonstrate that changes in the expression of ENT1 and TK1 can be induced by certain cytotoxic agents. oncotarget.comspandidos-publications.com For example, treatment of non-small cell lung cancer cells with pemetrexed (B1662193) has been shown to increase the expression of both TK1 and ENT1. oncotarget.com Similarly, etoposide treatment has been found to increase TK1 expression in certain cell lines. spandidos-publications.com

Furthermore, these techniques have been employed to show that in some cancer cell lines, there is a correlation between the expression levels of TK1 and another enzyme, 5'(3')-deoxyribonucleotidase (dNT1), which can dephosphorylate FLT-monophosphate. iiarjournals.org This highlights the complex interplay of multiple proteins in regulating intracellular FLT concentrations.

Research has also utilized immunoblotting to investigate the subcellular localization of these proteins. For instance, studies have examined the mobilization of ENT1 to the cell membrane, which can impact FLT uptake. oncotarget.comnih.gov

The table below summarizes findings from immunoblotting studies on key proteins related to FLT uptake:

| Protein | Cell Line / Tissue | Experimental Condition | Finding | Reference |

| TK1 | H460 & H1299 (NSCLC) | Pemetrexed treatment (24h) | Decreased expression | oncotarget.com |

| ENT1 | H460 & H1299 (NSCLC) | Pemetrexed treatment (24h) | Decreased expression | oncotarget.com |

| TK1 | Rat Lung Homogenate | Monocrotaline-induced PAH | Increased expression | ahajournals.org |

| ENT1 | Rat Lung Homogenate | Monocrotaline-induced PAH | Increased expression | ahajournals.org |

This table provides a summary of selected findings and is not exhaustive.

Future Research Directions and Translational Potential Preclinical Focus

Development of Novel alpha-Fluorothymidine Analogs and Derivatives

The development of new analogs and derivatives of α-FLT is a promising avenue of research. The primary goals are to enhance imaging characteristics, improve targeting specificity, and explore new therapeutic applications.

One area of focus is the synthesis of fatty acyl ester derivatives of α-FLT. chapman.edu Research has shown that attaching long-chain fatty acids, such as myristic acid analogs, can increase the lipophilicity of the molecule. chapman.edu This enhanced lipophilicity is hypothesized to improve cellular uptake. chapman.edu Once inside the cell, cellular esterases are expected to cleave the ester bond, releasing the active nucleoside analog and the fatty acid, which may itself have therapeutic effects. chapman.edu Cellular uptake studies using fluorescent derivatives have supported this hypothesis, demonstrating significantly higher uptake for lipophilic analogs with long-chain spacers compared to those with shorter chains. chapman.edu

Another direction involves the creation of new precursors for the radiosynthesis of [¹⁸F]FLT to improve production efficiency and yield for nuclear medicine applications. researchgate.net Researchers are experimenting with different protecting groups at the 5'-O-position and various sulfonyl groups to create an electrophilic center for radiofluorination. researchgate.net These efforts aim to establish more reliable and higher-yielding automated synthesis methods, which are crucial for the routine clinical production of [¹⁸F]FLT. researchgate.net